3-cyano-3-(4-methoxyphenyl)propanoic acid

Overview

Description

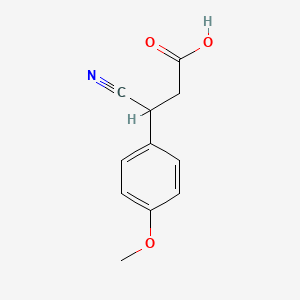

3-Cyano-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a cyano group (-CN) and a methoxyphenyl group (-OCH3) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis and decarboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid or 3-(4-methoxyphenyl)propanone.

Reduction: Formation of 3-amino-3-(4-methoxyphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-3-(4-methoxyphenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:

3-(3-Methoxyphenyl)propanoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

Uniqueness

3-Cyano-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the cyano and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Cyano-3-(4-methoxyphenyl)propanoic acid, also known by its chemical identifier CID 95750, is an aromatic compound with potential biological activities. This compound belongs to the class of substituted propanoic acids and has garnered interest in pharmacological and biochemical research due to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a cyano group attached to a propanoic acid backbone, with a methoxy-substituted phenyl group, which contributes to its lipophilicity and biological activity.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 197.20 g/mol |

| Log P (octanol-water) | 1.69 |

| Solubility in Water | Low |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest for therapeutic applications.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as a non-competitive inhibitor of certain cytochrome P450 enzymes, which play a vital role in drug metabolism and the detoxification processes in the liver.

Case Studies

- Metabolic Regulation : A study highlighted the role of similar compounds in regulating lipid metabolism and improving insulin sensitivity in high-fat diet-induced obesity models. These findings suggest that derivatives of this compound could be beneficial for metabolic disorders .

- Gut Microbiota Interaction : Another research indicated that certain derivatives can influence gut microbiota composition, promoting beneficial bacterial populations while suppressing harmful ones. This modulation is associated with improved metabolic health outcomes .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The compound's structure allows it to scavenge free radicals effectively, thereby reducing oxidative damage.

- Anti-inflammatory Pathways : It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

- Enzyme Interaction : By inhibiting specific cytochrome P450 enzymes, it can alter the metabolism of other drugs, potentially enhancing their efficacy or reducing toxicity.

Properties

IUPAC Name |

3-cyano-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDMDZGSRLDCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396374 | |

| Record name | 3-cyano-3-(4-methoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-74-9 | |

| Record name | 3-cyano-3-(4-methoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.